molecular formula C8H11NS B3056989 2-Methyl-4-(methylsulfanyl)aniline CAS No. 75794-20-6

2-Methyl-4-(methylsulfanyl)aniline

Cat. No. B3056989
CAS RN: 75794-20-6
M. Wt: 153.25 g/mol
InChI Key: JKYNEUYDCSNWAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(methylsulfanyl)aniline consists of a benzene ring attached to an amino group and a methylsulfanyl group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 272.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Physical And Chemical Properties Analysis

2-Methyl-4-(methylsulfanyl)aniline has a molar refractivity of 48.0±0.3 cm3, a polar surface area of 51 Å2, and a polarizability of 19.0±0.5 10-24 cm3 . It also has a surface tension of 45.8±3.0 dyne/cm and a molar volume of 138.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 2-Methyl-4-(methylsulfanyl)aniline is utilized in the high yield synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives, which are synthesized through a sequence of almost quantitative reactions starting from 2-(methylsulfanyl)aniline (Montis et al., 2008).

Formation of Substituted Compounds

  • This compound is involved in a domino reaction forming substituted 1-(pyrimidin-4-yl)pyrazole and aniline, a process dependent on the electrophilicity of the α-carbon atom of azomethine derivatives (Erkin & Ramsh, 2014).

Crystal Structure Studies

  • The crystal structure of a Schiff base derived from 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline has been examined, revealing distinct hydrogen bonds and weak supramolecular interactions (Richards et al., 2015).

Organic Synthesis

  • 2-Methyl-4-(methylsulfanyl)aniline is used in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, demonstrating a broad reaction scope under mild conditions (Liu et al., 2017).

Exploration of Anti-Inflammatory Agents

  • Derivatives of 4-(methylsulfonyl)aniline, including 2-methyl-4-(methylsulfanyl)aniline, have been synthesized as potential anti-inflammatory agents, showing significant reduction of paw edema in rat models (Mahdi et al., 2012).

Degradation of Environmental Pollutants

  • Studies have been conducted on the degradation of aniline, a related compound, using methods that might be applicable to 2-methyl-4-(methylsulfanyl)aniline. For instance, the use of persulfate activated with rice straw biochar for efficient degradation of aniline was investigated (Wu et al., 2018).

Pharmaceutical and Biological Studies

  • Aniline derivatives like 2-methyl-4-(methylsulfanyl)aniline have been the subject of various pharmaceutical and biological studies. For example, the photochemical decomposition of sulfamethoxazole, an aniline derivative, was studied to understand its photolabile nature (Zhou & Moore, 1994).

properties

IUPAC Name

2-methyl-4-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYNEUYDCSNWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559373
Record name 2-Methyl-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(methylsulfanyl)aniline

CAS RN

75794-20-6
Record name 2-Methyl-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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